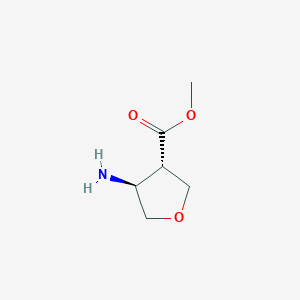

Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate

説明

Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of an amino group and a carboxylate ester group makes it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a corresponding oxazolidinone derivative using a chiral reducing agent. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like lithium aluminum hydride (LiAlH4) at low temperatures to ensure high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This approach can enhance the yield and purity of the product while minimizing the formation of by-products. The use of chiral catalysts in the reduction step is also common in industrial settings to achieve the desired stereochemistry.

化学反応の分析

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents. Common acylating agents include acetic anhydride, acetyl chloride, and activated esters.

Mechanistic Insight :

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation. Steric hindrance from the tetrahydrofuran ring can influence reaction rates .

Alkylation Reactions

The amine group reacts with alkyl halides or epoxides under basic conditions.

Key Finding :

Alkylation efficiency depends on solvent polarity and the leaving group’s ability. Polar aprotic solvents (e.g., DMF) enhance reactivity.

Hydrolysis Reactions

The ester group is hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives.

Stereochemical Stability :

Hydrolysis preserves the (3S,4S) configuration due to the rigidity of the tetrahydrofuran ring .

Oxidation Reactions

The tetrahydrofuran ring can undergo oxidation at the oxygen-adjacent carbon.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Swern Oxidation | Oxalyl chloride, DMSO, -60°C | Methyl (3S,4S)-4-amino-3-(oxo)tetrahydrofuran-3-carboxylate |

Limitation :

Over-oxidation can lead to ring-opening products, requiring strict temperature control.

Nucleophilic Substitution

The ester group participates in transesterification or aminolysis.

Catalytic Influence :

Acid catalysts accelerate transesterification by protonating the carbonyl oxygen .

科学的研究の応用

Medicinal Chemistry

Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate has shown promise in various therapeutic areas:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant inhibition against Gram-positive bacteria, indicating potential as an antimicrobial agent .

- Anti-inflammatory Properties : In vitro experiments revealed that it can reduce pro-inflammatory cytokine production in macrophages, suggesting applications in treating inflammatory diseases .

- Anticancer Potential : Research indicates that this compound can induce apoptosis in certain cancer cell lines, highlighting its role as a potential anticancer agent .

Structure-Activity Relationship Studies

Recent investigations have focused on the structure-activity relationship (SAR) of derivatives of this compound. Modifications to the tetrahydrofuran ring have been shown to enhance biological activity against specific cancer cell lines and microbial pathogens .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Streptococcus pneumoniae, suggesting its potential as a new class of antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro tests demonstrated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a mechanism that could be beneficial in managing chronic inflammatory conditions.

Case Study 3: Cancer Cell Apoptosis

Research involving breast cancer cell lines showed that treatment with this compound led to increased rates of apoptosis compared to untreated controls. Flow cytometry analysis confirmed these findings, indicating a promising avenue for further anticancer drug development.

作用機序

The mechanism of action of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

類似化合物との比較

Similar Compounds

(3R,4S)-4-Methyl-3-hexanol: A pheromone of ants with a similar chiral center.

3,4-Dihydroxy-3-methyl-2-pentanone: A metabolite with similar stereochemistry used in plant disease resistance.

Uniqueness

Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which provides it with distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as a chiral building block make it a valuable compound in organic synthesis and drug development.

生物活性

Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₆H₁₁N₁O₃. It features a tetrahydrofuran ring with an amino group and a carboxylate ester, which are pivotal for its biological activity. The stereochemistry of the compound plays a significant role in determining its pharmacological properties.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate | Similar tetrahydrofuran ring | Different stereochemistry affecting biological activity |

| Methyl (2S,4S)-4-aminotetrahydrofuran-2-carboxylate | Similar tetrahydrofuran ring | Different stereochemistry at carbon 2 |

| (3R,4R)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate | Pyran ring instead of tetrahydrofuran | Potentially different reactivity due to ring structure |

This compound interacts with various biological macromolecules, which can include enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition: The compound can act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity.

- Receptor Modulation: It may also interact with receptors, influencing signaling pathways that are crucial for various physiological processes.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential: The compound has shown promise as an intermediate in the synthesis of compounds that target androgen receptors, which are important in the development of anticancer drugs .

- Neuropharmacological Effects: Studies have suggested that similar compounds can influence neurotransmitter systems and may have implications for treating neuropsychiatric disorders .

- Synthetic Applications: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- A study highlighted its potential in drug design targeting muscarinic receptors related to Alzheimer's disease and schizophrenia .

- Another investigation focused on its role as a substrate in biochemical assays, demonstrating its utility in studying enzyme mechanisms .

Case Studies

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against prostate cancer cell lines. These findings suggest that modifications to the compound's structure can enhance its anticancer properties.

Case Study 2: Neuropharmacological Effects

Research involving animal models has shown that compounds structurally related to this compound can reverse cognitive deficits induced by neurotoxic agents. This indicates potential therapeutic applications in cognitive disorders .

特性

IUPAC Name |

methyl (3S,4S)-4-aminooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKCZMNEYIICEE-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。